N-[2-(2-{[(4-Carbamimidoylphenyl)methyl]carbamoyl}azetidin-1-yl)-1-cyclohexyl-2-oxoethyl]glycine
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Overview
Description
Melagatran is a synthetic, small-peptide direct thrombin inhibitor with anticoagulant activity. It is the active form of the prodrug ximelagatran, which is rapidly converted to melagatran after oral administration . Melagatran effectively inhibits both free and clot-bound thrombin, making it a potential alternative to traditional anticoagulants like warfarin .
Preparation Methods
Melagatran is synthesized through a series of chemical reactions involving peptidomimetic synthesis. Industrial production methods focus on optimizing the yield and purity of melagatran through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Melagatran undergoes various chemical reactions, including:
Oxidation: Melagatran can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can convert melagatran to its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions involve the replacement of functional groups in melagatran, potentially altering its activity and stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of melagatran with modified pharmacological properties .
Scientific Research Applications
Chemistry: Melagatran serves as a model compound for studying direct thrombin inhibitors and their interactions with thrombin.
Biology: Research on melagatran has provided insights into the mechanisms of thrombin inhibition and its effects on blood coagulation.
Mechanism of Action
Melagatran exerts its effects by directly inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, forming a blood clot. By inhibiting thrombin, melagatran prevents the formation of fibrin and, consequently, blood clots . The molecular targets of melagatran include the active site of thrombin, where it binds and blocks its enzymatic activity .
Comparison with Similar Compounds
Melagatran is compared with other direct thrombin inhibitors, such as:
Argatroban: Another direct thrombin inhibitor used in clinical settings. Unlike melagatran, argatroban is administered intravenously.
Dabigatran: An oral direct thrombin inhibitor with a similar mechanism of action to melagatran but different pharmacokinetic properties.
Hirudin: A naturally occurring thrombin inhibitor derived from leeches, used in specific medical conditions.
Melagatran’s uniqueness lies in its ability to inhibit both free and clot-bound thrombin, providing a potential pharmacodynamic advantage over other thrombin inhibitors .
Properties
IUPAC Name |
2-[[2-[2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWNMCUOEDMMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870063 |
Source
|
Record name | N-[2-(2-{[(4-Carbamimidoylphenyl)methyl]carbamoyl}azetidin-1-yl)-1-cyclohexyl-2-oxoethyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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